molecular formula C15H12N2O3 B14574210 N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine CAS No. 61572-32-5

N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14574210
CAS No.: 61572-32-5
M. Wt: 268.27 g/mol
InChI Key: RXFMHLLQAPQHMB-UHFFFAOYSA-N
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Description

N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group, a phenylprop-2-en-1-ylidene moiety, and a hydroxylamine functional group

Properties

CAS No.

61572-32-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-[3-(4-nitrophenyl)-1-phenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C15H12N2O3/c18-16-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h1-11,18H

InChI Key

RXFMHLLQAPQHMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 4-nitrobenzaldehyde with phenylacetylene in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxylamine group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]amine: Similar structure but lacks the hydroxylamine group.

    N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.

Uniqueness

N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

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